molecular formula C14H15Cl2N3O B6706346 N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide

Cat. No.: B6706346
M. Wt: 312.2 g/mol
InChI Key: NISBIPBRQUMWAZ-VIFPVBQESA-N
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Description

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group, an ethyl chain, and a pyrazolyl acetamide moiety

Properties

IUPAC Name

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-9(12-4-3-11(15)6-13(12)16)18-14(20)5-10-7-17-19(2)8-10/h3-4,6-9H,5H2,1-2H3,(H,18,20)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISBIPBRQUMWAZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)NC(=O)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide typically involves a multi-step process:

    Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Ethylation: The intermediate is then subjected to ethylation to introduce the ethyl group.

    Pyrazole Formation: The next step involves the synthesis of the pyrazole ring, which is achieved through cyclization reactions.

    Acetamide Formation: Finally, the pyrazole intermediate is reacted with acetic anhydride to form the acetamide group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(1-methylpyrazol-4-yl)acetamide
  • N-(2,4-dichlorophenyl)-2-(1-ethylpyrazol-4-yl)acetamide
  • N-(2,4-dichlorophenyl)-2-(1-methylpyrazol-3-yl)acetamide

Uniqueness

N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 1-methylpyrazol-4-yl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

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